

# An In-depth Technical Guide to Sandoz 58-035: Discovery and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Sandoz 58-035 |           |
| Cat. No.:            | B1196694      | Get Quote |

This technical guide provides a comprehensive overview of **Sandoz 58-035**, a significant research compound. The guide details its discovery, mechanism of action, and applications in scientific research, with a focus on experimental data and methodologies. In light of potential ambiguity with other Sandoz-developed compounds, this document also clarifies the history and properties of Mazindol, another notable therapeutic agent from Sandoz.

## Part 1: Sandoz 58-035 (ACAT Inhibitor) Discovery and History

Sandoz 58-035, also known as SA 58-035, is a chemical compound developed by Sandoz Pharmaceuticals, now part of Novartis.[1][2] It is recognized as a competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme also referred to as sterol O-acyltransferase (SOAT).[2][3] While the specific timeline and researchers behind its discovery are not extensively detailed in publicly available literature, research articles from the mid-1980s cite its use as a novel inhibitor, indicating its development during or prior to this period.[4] The compound was made available by Sandoz for research purposes, contributing to numerous studies on cholesterol metabolism.[1][5]

#### **Mechanism of Action**

**Sandoz 58-035** functions as a competitive inhibitor of ACAT.[3] ACAT is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters, the storage form of cholesterol within cells.[6] By inhibiting ACAT, **Sandoz 58-035** blocks this conversion,



leading to an accumulation of free cholesterol within the cell and a reduction in the formation of cholesteryl esters.[7] This mechanism has made it a valuable tool for investigating the role of cholesterol esterification in various biological processes.

**Chemical Properties** 

| Property          | Value            |
|-------------------|------------------|
| CAS Number        | 78934-83-5[2]    |
| Molecular Formula | C30H47NOSi[2]    |
| Molecular Weight  | 465.79 g/mol [2] |
| Purity            | ≥98% (HPLC)[2]   |
| Alternate Name    | SA 58-035[2]     |

### **Key Experimental Data**

**Sandoz 58-035** has been demonstrated to be a potent inhibitor of ACAT in various cell types.



| Cell Type/System                       | Inhibition                                                           | Concentration/Dos    | Reference |
|----------------------------------------|----------------------------------------------------------------------|----------------------|-----------|
| Swine Ovarian<br>Microsomes            | >96% inhibition of ACAT activity                                     | 0.1–3.5 μg/ml        | [4]       |
| Cultured Swine<br>Granulosa Cells      | >98% suppression of hormonally stimulated cholesterol esterification | Not specified        | [4]       |
| Arterial Smooth Muscle Cells           | 95% inhibition of cholesterol esterification                         | Not specified        |           |
| Isolated Rat<br>Enterocytes            | ~75% reduction in ACAT activity                                      | 30 mg/kg (oral dose) | [8]       |
| Human Monocyte-<br>Derived Macrophages | 91% reduction in esterified cholesterol mass                         | 2 μg/mL              | [1]       |

### **Experimental Protocols**

- Objective: To determine the effect of **Sandoz 58-035** on total and esterified cholesterol mass in HMMs during foam cell formation.[1]
- Methodology:
  - HMMs were incubated with acetylated low-density lipoprotein (acLDL) at a concentration of 500 μg protein per mL.[1]
  - $\circ$  Sandoz 58-035 was added to the culture medium at a concentration of 2  $\mu$ g/mL simultaneously with acLDL.[1]
  - The cells were incubated for 48 hours.[1]
  - Following incubation, cellular lipids were extracted, and the mass of total cholesterol and esterified cholesterol was determined.[1]



- Results: A 42% reduction in total cholesterol and a 91% reduction in esterified cholesterol
  were observed in cells treated with Sandoz 58-035 compared to controls.[1]
- Objective: To evaluate the impact of ACAT inhibition on cholesterol efflux from macrophages.
   [5]
- Methodology:
  - Macrophages were loaded with acetylated LDL (AcLDL) for 24 hours in the presence or absence of Sandoz 58-035 (5 μg/mL).[5]
  - The cells were then washed and incubated with efflux medium containing a cholesterol acceptor (e.g., apolipoprotein A-I).[5]
  - The amount of cholesterol released from the cells into the medium was quantified to determine the efflux rate.[5]
- Results: Inhibition of ACAT with Sandoz 58-035 did not decrease, and in some cases slightly
  increased, cholesterol efflux, suggesting that the mobilization of cholesteryl esters is not the
  rate-limiting step in this process.[5]

## Signaling Pathway and Experimental Workflow Visualization





Click to download full resolution via product page

Mechanism of ACAT Inhibition by Sandoz 58-035.





Click to download full resolution via product page

A representative experimental workflow using **Sandoz 58-035**.

## Part 2: Mazindol (Sandoz Anorectic Agent) Discovery and History

Mazindol, marketed under brand names such as Mazanor and Sanorex, is an appetite suppressant developed by Sandoz-Wander in the 1960s.[9] It was approved by the U.S. Food and Drug Administration (FDA) in June 1973 for the short-term treatment of obesity.[9]



However, Novartis, the successor to Sandoz, discontinued the production of Mazindol in 1999 for reasons unrelated to its efficacy or safety.[9]

#### **Mechanism of Action**

Mazindol is a sympathomimetic amine that stimulates the central nervous system.[10] Its primary mechanism of action involves the inhibition of the reuptake of norepinephrine, dopamine, and serotonin, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[11] This modulation of neurotransmitters, particularly in the hypothalamus, leads to appetite suppression.[12]

#### **Clinical Data**

Clinical trials have demonstrated the efficacy of Mazindol in weight reduction.



| Study Design                                            | Duration | Dosage           | Key Findings                                                                                     | Reference |
|---------------------------------------------------------|----------|------------------|--------------------------------------------------------------------------------------------------|-----------|
| Double-blind,<br>placebo-<br>controlled                 | 12 weeks | Not specified    | Effective adjunct to carbohydrate restriction in weight reduction.                               | [10]      |
| Multicentre,<br>double-blind,<br>placebo-<br>controlled | 6 weeks  | Not specified    | Statistically significant mean weight loss of 1 pound/patient/we ek.                             | [13]      |
| Retrospective<br>study in severely<br>obese patients    | >90 days | 0.5 mg           | Significant body weight reduction, with efficacy increasing with the number of treatment cycles. | [14]      |
| Prospective,<br>open-label study                        | 6 months | 1 mg twice daily | Mean body weight reduction of 8.0% at 3 months and 10.7% at 6 months.                            | [11]      |

### **Pharmacokinetics**



| Parameter                       | Value                                                                  | Reference |
|---------------------------------|------------------------------------------------------------------------|-----------|
| Maximum Concentration (Cmax)    | $2.99 \pm 0.73$ ng/mL (after first dose in children)                   | [15]      |
| Apparent Clearance              | 27.9 L/h (in children)                                                 | [15]      |
| Apparent Volume of Distribution | 234 L (in children)                                                    | [15]      |
| Pharmacokinetic Model           | One-compartment open model with first-order absorption and elimination | [16]      |

## **Signaling Pathway and Logical Relationships**



Click to download full resolution via product page

Mechanism of Action of Mazindol.





Click to download full resolution via product page

A simplified timeline of Mazindol's history.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ahajournals.org [ahajournals.org]
- 2. scbt.com [scbt.com]
- 3. glpbio.com [glpbio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Cholesterol metabolism: from lipidomics to immunology PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Esterification and absorption of cholesterol: in vitro and in vivo observations in the rat -PubMed [pubmed.ncbi.nlm.nih.gov]







- 9. Mazindol Wikipedia [en.wikipedia.org]
- 10. AN 448 Sandoz (Mazindol) in the treatment of obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined First Month Body Weight Loss and Development of Tolerance as Predictors of 6-Month Efficacy of Mazindol in Mild and Moderate Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical studies with mazindol PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A multicentre study comparing mazindol and placebo in obese patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kitasenri-maeda-cl.com [kitasenri-maeda-cl.com]
- 15. Pilot Phase II study of mazindol in children with attention deficit/hyperactivity disorder -PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics study of mazindol in plasma, oral fluid, and urine of volunteers -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sandoz 58-035: Discovery and Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196694#sandoz-58-035-discovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com